2,6-Dichloro-3-methoxyquinoxaline
Description
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,6-dichloro-3-methoxyquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-9-8(11)12-6-3-2-5(10)4-7(6)13-9/h2-4H,1H3 |
InChI Key |
DORABZLBYMIEQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2)Cl)N=C1Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antidepressant and Anti-Fatigue Agents
Research has indicated that 2,6-dichloro-3-methoxyquinoxaline exhibits potential as an antidepressant and anti-fatigue agent. In pharmacological tests, it has been shown to reduce immobility in the forced swimming test, a model used to assess antidepressant activity in rodents. This suggests that compounds in this class may influence mood and fatigue levels positively .
Antiviral Activity
The compound has been investigated for its role as an inhibitor of the Hepatitis C virus (HCV) NS3 protease. Inhibitors of this enzyme are crucial for treating HCV infections. The compound can be formulated into pharmaceutical compositions aimed at reducing the severity of HCV infections and may be combined with other antiviral agents to enhance efficacy .
Biochemical Research
Enzyme Inhibition Studies
2,6-Dichloro-3-methoxyquinoxaline is utilized in biochemical research to study enzyme inhibition. It serves as a substrate or inhibitor in various metabolic pathways, aiding researchers in understanding the mechanisms of action for different enzymes and their potential therapeutic targets .
Agricultural Chemistry
Development of Agrochemicals
The compound is also explored in agricultural chemistry for its potential use in developing effective pesticides and herbicides. Its chemical properties allow it to target specific pests while minimizing environmental impact, making it a valuable asset in crop protection strategies .
Material Science
Synthesis of Advanced Materials
In material science, 2,6-dichloro-3-methoxyquinoxaline is studied for its properties in creating advanced materials. These include polymers with enhanced thermal stability and chemical resistance. Such materials are essential for applications requiring durability and resilience under harsh conditions .
Analytical Chemistry
Standard Reference Material
The compound is employed as a standard in analytical chemistry methods. It aids in the detection and quantification of related compounds across various samples, ensuring accuracy and reliability in analytical results .
Table 1: Summary of Applications
Comparison with Similar Compounds
Table 1: Substituent Effects on Quinoxaline Derivatives
Key Findings :
- The position of substituents critically influences electronic properties. For example, in 2,3-dichloro-6-methoxyquinoxaline, the proximity of chloro groups at positions 2 and 3 may sterically hinder interactions with biological targets compared to the 2,6-dichloro arrangement in the target compound .
- Pyridyl substituents (as in ) introduce nitrogen coordination sites, enabling metal complexation—a feature absent in methoxy- or methyl-substituted derivatives .
- Methoxy vs.
Key Findings :
- Methoxy groups may reduce cytotoxicity compared to purely chloro-substituted quinoxalines, as seen in broader studies of quinoxaline motifs .
Key Findings :
- The methoxy group in 2,6-dichloro-3-methoxyquinoxaline likely improves solubility compared to non-polar analogs like 2,6-dichloroquinoxaline, though direct measurements are lacking .
- Safety: Dichloro-substituted quinoxalines generally exhibit higher toxicity than mono-chloro or methylated variants, as seen in safety data for 2,6-dichloroquinoxaline .
Preparation Methods
Quinoxaline Ring Formation
The quinoxaline scaffold is typically constructed via cyclocondensation of 1,2-diamines with α-diketones or carbonyl equivalents. For 3-methoxy-substituted derivatives, 3-methoxybenzene-1,2-diamine serves as the primary precursor. Reaction with oxalic acid under acidic conditions generates the quinoxaline core, as demonstrated in the synthesis of analogous 2,3-dichloro-6-methoxyquinoxaline.
Reaction conditions :
-
Solvent : Toluene or DMF
-
Catalyst : Methanesulfonic acid (CH3SO3H)
-
Temperature : 110°C
This method’s regioselectivity depends on the diamine’s substitution pattern. For 2,6-dichloro-3-methoxyquinoxaline, subsequent chlorination at positions 2 and 6 is required (Section 2).
Direct Chlorination Strategies
Phosphorus Oxychloride (POCl3) Mediated Chlorination
POCl3 is widely used for introducing chlorine atoms into heterocycles. In the synthesis of 2,3-dichloro-6-methoxyquinoxaline, POCl3 in DMF at 110°C achieved dichlorination at positions 2 and 3. Adapting this for 2,6-dichloro-3-methoxyquinoxaline would necessitate protecting the 3-methoxy group during chlorination to prevent displacement.
Key parameters :
Catalytic Hydrogenation-Chlorination Sequences
A patent describing 2,6-dichloroquinoxaline synthesis outlines a two-step process:
-
Hydrogenation : 6-chloro-2-hydroxyquinoxaline-N-oxide is reduced using a platinum shell catalyst (0.01–0.05 mol%) under H2 pressure (5–20 bar) in aqueous NaOH.
-
Chlorination : The intermediate is treated with POCl3 or SOCl2 to install the second chlorine.
Advantages :
Methoxy Group Introduction
Nucleophilic Aromatic Substitution
Installing the methoxy group at position 3 requires either:
-
Pre-functionalized diamine : Using 3-methoxy-1,2-diaminobenzene as a precursor.
-
Post-synthetic methylation : Treating a 3-hydroxyquinoxaline intermediate with methylating agents (e.g., CH3I/K2CO3).
Challenges :
-
Regioselectivity : Competing chlorination at position 3 may occur unless protected.
-
Steric effects : Bulky substituents hinder methylation efficiency.
Comparative Analysis of Synthetic Routes
*Estimated from analogous reactions.
Mechanistic Insights and Optimization
Chlorination Regiochemistry
Chlorination preferentially occurs at electron-deficient positions. In 3-methoxyquinoxaline, the methoxy group’s electron-donating nature directs chlorination to positions 2 and 6, which are activated by the adjacent nitrogen atoms.
Catalyst Efficiency in Hydrogenation
Platinum shell catalysts enhance reaction rates by facilitating H2 dissociation. The patent reports optimal activity at 0.01–0.05 mol% loading, minimizing metal leaching into the product.
Industrial-Scale Considerations
Cost-Benefit Analysis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-Dichloro-3-methoxyquinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,3-dichloroquinoxaline with methoxide under phase-transfer catalysis (PTC) conditions (e.g., K₂CO₃ in DMF) at 70–75°C for 12 hours yields 80% efficiency . Key parameters include temperature control and catalyst selection. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from benzene-petroleum ether mixtures .
Q. How should researchers characterize the purity and structure of 2,6-Dichloro-3-methoxyquinoxaline?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- HPLC/GC-MS : To assess purity (>95% recommended for synthetic intermediates).
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.9–4.1 ppm, aromatic protons at δ 7.2–8.3 ppm) .
- IR Spectroscopy : Identify functional groups (C-Cl stretches ~600–800 cm⁻¹, C-O-C stretches ~1200 cm⁻¹) .
Q. What safety protocols are essential when handling 2,6-Dichloro-3-methoxyquinoxaline?
- Methodological Answer : Follow SDS guidelines:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Waste Disposal : Collect halogenated waste in sealed containers for incineration .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing 2,6-Dichloro-3-methoxyquinoxaline derivatives be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, substituting the 3-methoxy group first reduces steric hindrance at the 6-position. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., nitro or thiophenyl) can guide substitutions . Validate outcomes via single-crystal XRD to confirm regiochemistry .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or crystallographic disorder. Cross-validate with:
- XRD : Resolve ambiguities in bond lengths/angles (SHELXL refinement recommended ).
- Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers of methoxy groups) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
Q. How can 2,6-Dichloro-3-methoxyquinoxaline be functionalized for antimicrobial activity studies?
- Methodological Answer : Introduce bioisosteric groups (e.g., thioethers, aminoalkyl chains) at the 2- or 6-positions:
- Thiol Substitution : React with thiophenol in methanol/TEA (4 hours, room temperature) to form 2-chloro-3-(phenylthio) derivatives .
- Amination : Use Pd-catalyzed coupling with aryl amines (e.g., 2,3-dimethylaniline) under inert conditions .
- Assay Design : Test efficacy via broth microdilution (MIC values against Gram-positive/negative strains) .
Q. What crystallographic considerations are critical for analyzing 2,6-Dichloro-3-methoxyquinoxaline derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for small crystals.
- Refinement : SHELXL for handling twinning or disorder; check for R-factor convergence (<5% Δ between cycles) .
- Validation : PLATON/CHECKCIF to identify symmetry errors or missed solvent molecules .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reactivity data in cross-coupling reactions involving 2,6-Dichloro-3-methoxyquinoxaline?
- Methodological Answer : Discrepancies may stem from competing pathways (e.g., C-Cl vs. C-O bond activation).
- Control Experiments : Compare reactivity under Pd⁰ vs. PdII catalysts.
- Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify intermediates .
- Computational Analysis : Calculate activation energies for competing pathways using Gaussian or ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
